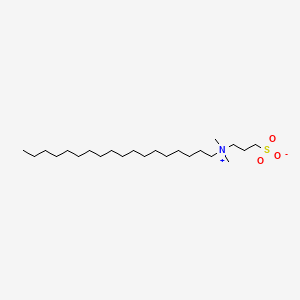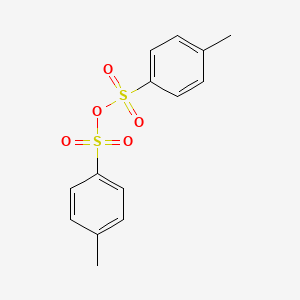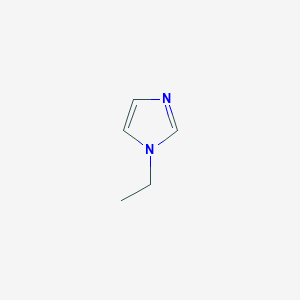
3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate
Übersicht
Beschreibung
3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate, also known as Sulfobetaine-18, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a zwitterionic surfactant, useful in membrane solubilization studies .
Synthesis Analysis
While specific synthesis methods for 3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate were not found, it’s important to note that synthetic products have potential research and development risk .Molecular Structure Analysis
The molecular weight of this compound is 419.71 and its formula is C23H49NO3S . The SMILES string representation of its structure is O=S(CCCN+©CCCCCCCCCCCCCCCCCC)([O-])=O .Chemical Reactions Analysis
This compound, in combination with bis (2-ethylhexyl) sulfosuccinate sodium salt (AOT), forms an organic mixed micellar phase, which may be used for the extraction of erythromycin from the aqueous phase .Physical And Chemical Properties Analysis
The compound is a zwitterionic surfactant and does not absorb UV light, which avoids interference with spectrophotometric analysis of proteins .Wissenschaftliche Forschungsanwendungen
Summary of the Application
This compound is used as a zwitterionic surfactant in deep eutectic solvents. It has been found to remain surface active and form globular micelles in these solvents .
Methods of Application
The surfactants were investigated by means of surface tension, X-ray reflectivity, and small-angle neutron scattering .
Results or Outcomes
The surfactants were found to remain surface active and form globular micelles in deep eutectic solvents. The surface behaviour of these species was found to differ depending on the headgroup and tail structure .
2. Passivation of Silica Against Nonspecific Protein Adsorption
Summary of the Application
The compound is used to passivate silica surfaces against nonspecific protein adsorption. This is important for many biotechnological applications .
Methods of Application
The zwitterion siloxane is covalently attached to silica surfaces (nanoparticle and planar) in a one-pot one-step aqueous method requiring no catalyst .
Results or Outcomes
The application of this compound on silica surfaces effectively repels proteins and prevents bacterial adhesion .
3. Permeability into Multicellular Tumor Spheroids
Summary of the Application
The compound is used in the preparation of zwitterionic polymers of sulfobetaine methacrylates and (meth)acrylamides with or without hydroxy groups between the zwitterions to serve as highly permeable nanocarriers .
Methods of Application
The polymers were prepared and their permeability was tested on multicellular tumor spheroids (MCTSs), which emulate an in vivo microenvironment .
Results or Outcomes
The polymer exhibited little cytotoxicity and membrane translocation ability against monolayer cultured cells. Moreover, it showed excellent permeability of the hepatocyte MCTS .
4. Extraction of Erythromycin
Summary of the Application
The compound is used in combination with bis(2-ethylhexyl) sulfosuccinate sodium salt (AOT) to form an organic mixed micellar phase, which may be used for the extraction of erythromycin from the aqueous phase .
Methods of Application
The compound and AOT are mixed to form a micellar phase. This phase is then used to extract erythromycin from an aqueous solution .
Results or Outcomes
The application of this method effectively extracts erythromycin from the aqueous phase .
5. Protein Structural Change in Mixed System
Summary of the Application
The compound is used in a study to assess protein structural change in a mixed system of ionic and zwitterionic surfactants .
Methods of Application
The interaction between the ionic liquid and zwitterionic surfactant was investigated .
Results or Outcomes
The study provided insights into the protein structural changes in the mixed system .
6. Biological Material or Organic Compound for Life Science Related Research
Summary of the Application
The compound is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Methods of Application
The compound is used in various life science related research as a biochemical reagent .
Results or Outcomes
The use of this compound has contributed to advancements in life science related research .
Safety And Hazards
Liquid or spray mist of similar compounds may produce tissue damage, particularly in mucous membranes of the eyes, mouth, and respiratory tract. Skin contact may produce burns. Eye contact can result in corneal damage or blindness . Also, irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame .
Eigenschaften
IUPAC Name |
3-[dimethyl(octadecyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(2,3)22-20-23-28(25,26)27/h4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIROHOMJLWMERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015437 | |
| Record name | Dimethyloctadecyl(3-sulphopropyl)ammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | N-Octadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19707 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate | |
CAS RN |
13177-41-8 | |
| Record name | N-Octadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13177-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfobetaine 18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyloctadecyl(3-sulphopropyl)ammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyloctadecyl(3-sulphopropyl)ammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfobetaine 18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NE23A2MJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















